5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Overview
Description
The compound “5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple pyridine ring. The bromo, chloro, trifluoromethyl, and diazirinyl groups would be added in subsequent steps through various reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromo, chloro, trifluoromethyl, and diazirinyl groups would be attached to the pyridine ring at the 5, 3, and 2 positions, respectively .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions similar to those of other pyridine derivatives. These could include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the various substituents. For example, the electron-withdrawing trifluoromethyl group would likely make the compound more acidic than pyridine itself .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSYRLYBAGZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2(N=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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